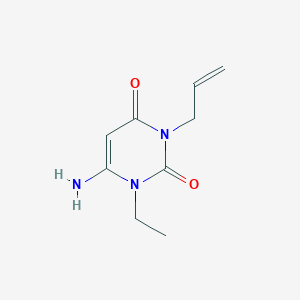

3-Allyl-6-amino-1-ethyluracil

Descripción general

Descripción

Gapromidina: es un compuesto sintético que ha despertado interés en varios campos científicos debido a sus propiedades químicas únicas y sus posibles aplicaciones. Es conocida por su estabilidad y reactividad, lo que la convierte en un tema valioso de estudio en química, biología, medicina e industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Gapromidina suele implicar un proceso de varios pasos que incluye la formación de compuestos intermedios. El paso inicial suele implicar la reacción de aminas primarias con aldehídos específicos en condiciones controladas para formar iminas. Estas iminas se reducen a continuación utilizando técnicas de hidrogenación para obtener los derivados de amina deseados. El paso final implica la ciclación de estos derivados en condiciones ácidas o básicas para formar Gapromidina.

Métodos de producción industrial: La producción industrial de Gapromidina sigue una ruta sintética similar, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, e incluye a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de la hidrogenación a alta presión y las técnicas avanzadas de purificación, como la cromatografía, es común en los entornos industriales.

Análisis De Reacciones Químicas

Tipos de reacciones: Gapromidina experimenta varias reacciones químicas, entre ellas:

Oxidación: Gapromidina puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los óxidos correspondientes.

Reducción: Las reacciones de reducción implican el uso de agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para convertir Gapromidina en sus formas reducidas.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con derivados halogenados de Gapromidina, donde los átomos de halógeno son reemplazados por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio, condiciones anhidras.

Sustitución: Derivados halogenados de Gapromidina, nucleófilos como los iones hidróxido, en condiciones de reflujo.

Productos principales:

Oxidación: Formación de óxidos y derivados hidroxilados.

Reducción: Formación de derivados de amina.

Sustitución: Formación de compuestos de Gapromidina sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

AEU and its derivatives have been investigated for their antiviral properties. Studies indicate that modifications to the uracil structure can enhance the compound's efficacy against viral infections. For instance, research has shown that certain derivatives exhibit significant activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by inhibiting viral replication mechanisms .

Cancer Therapeutics

The compound has also been explored as a potential anticancer agent. AEU exhibits selective cytotoxicity against various cancer cell lines. Its mechanism of action involves interference with nucleic acid synthesis, which is critical for cancer cell proliferation. Case studies have demonstrated that AEU can induce apoptosis in tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Molecular Biology

Bromodomain Inhibition

AEU has been characterized as a selective inhibitor of bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. Bromodomain inhibition is a promising strategy in cancer treatment as it can affect gene expression related to oncogenesis. Studies have shown that AEU binds selectively to BET bromodomains, demonstrating potential for use in epigenetic modulation .

Table 1: Binding Affinity of AEU Derivatives to Bromodomains

| Compound | Bromodomain Target | Kd (μM) | Ligand Efficiency (kcal/mol/non-H) |

|---|---|---|---|

| 3-Allyl-6-amino-1-ethyluracil | Brd4(1) | 0.90 | 0.39 |

| 6-amino-1-ethyluracil | BPTF | 6.8 | Not specified |

Chemical Probes

Chemical Probes for Biological Research

AEU serves as a chemical probe in biological research due to its ability to selectively bind to specific protein targets. This property allows researchers to study protein interactions and functions in cellular contexts. The design of AEU derivatives with enhanced binding affinities has led to the identification of new biological pathways and mechanisms .

Case Studies

-

Antiviral Efficacy Study

In a controlled study, AEU was tested against HSV-infected cells, showing a dose-dependent reduction in viral load. The study concluded that AEU effectively inhibits viral replication through interference with the viral polymerase enzyme. -

Cancer Cell Line Testing

A series of experiments involving various cancer cell lines revealed that AEU induces apoptosis at concentrations that do not affect normal cells. This selectivity highlights its potential as an anticancer therapeutic agen

Mecanismo De Acción

El mecanismo de acción de Gapromidina implica su interacción con dianas moleculares específicas, como los canales de sodio y calcio dependientes de voltaje. Al alterar el transporte de iones sodio y calcio a través de las membranas celulares, Gapromidina reduce la frecuencia del disparo neuronal, lo que es responsable de sus efectos anticonvulsivos. Además, sus metabolitos, como el fenobarbital y la feniletilmalonamida, contribuyen a su actividad farmacológica general .

Comparación Con Compuestos Similares

Gapromidina puede compararse con otros compuestos similares, como:

Primidona: Ambos compuestos se utilizan como anticonvulsivos, pero Gapromidina tiene una vía metabólica diferente y un conjunto único de metabolitos.

Fenobarbital: Si bien ambos tienen propiedades anticonvulsivas, el mecanismo de acción de Gapromidina implica vías y metabolitos adicionales.

Feniletilmalonamida: Un metabolito de Gapromidina, comparte algunas propiedades farmacológicas, pero difiere en sus interacciones y efectos específicos.

Actividad Biológica

3-Allyl-6-amino-1-ethyluracil (AEU) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

IUPAC Name: 6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione.

This compound exhibits unique reactivity due to the presence of an allyl group, which enhances its interaction with biological targets.

The biological activity of AEU is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that AEU may function as a bromodomain inhibitor, which plays a crucial role in regulating gene expression through the recognition of acetylated lysines on histones and non-histone proteins.

Key Mechanisms:

- Binding Affinity: AEU has demonstrated binding affinity to various bromodomains, with a dissociation constant () of approximately 660 μM for Brd4(1) and 1.5 mM for BrdT(1) . This suggests that AEU can modulate the activity of these proteins, potentially influencing transcriptional regulation.

- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid metabolism, contributing to its anticancer properties by disrupting cellular proliferation pathways.

Antiviral Properties

Studies have indicated that AEU exhibits antiviral activity against certain viral infections. Its mechanism involves inhibiting viral replication by targeting viral polymerases or other essential proteins required for viral life cycles.

Anticancer Activity

AEU has been investigated for its potential anticancer effects:

- Cell Proliferation Inhibition: In vitro studies have shown that AEU can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Synergistic Effects: When combined with other chemotherapeutic agents, AEU has demonstrated enhanced efficacy, suggesting potential use in combination therapies.

Case Studies

-

Bromodomain Inhibition Study:

A study published in Nature highlighted the use of AEU as a bromodomain inhibitor, demonstrating its ability to bind selectively to BET (bromodomain and extraterminal domain) proteins. The results indicated that AEU could effectively disrupt the interaction between these proteins and acetylated histones, leading to reduced expression of oncogenes . -

Antiviral Efficacy:

Research conducted on the antiviral properties of AEU revealed significant inhibition of viral replication in cell cultures infected with specific viruses. The compound was shown to interfere with viral RNA synthesis, thereby limiting the spread of infection .

Comparative Analysis

To illustrate the uniqueness of AEU compared to other similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Biological Activity | Binding Affinity (Kd) |

|---|---|---|---|

| This compound | Pyrimidine Derivative | Antiviral, Anticancer | 660 μM (Brd4(1)) |

| 5-Fluorouracil | Pyrimidine Analog | Anticancer | Varies |

| Cytosine | Nucleobase | N/A | N/A |

Propiedades

IUPAC Name |

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHXZPNWCYIWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222678 | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72361-29-6 | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.